molecular formula C20H19N5O2 B2587484 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797710-52-1

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2587484
CAS No.: 1797710-52-1
M. Wt: 361.405
InChI Key: RNWZTCNDALRRQP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at position 6, connected via a propyl chain to a 5-phenylisoxazole-3-carboxamide moiety. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, enzyme modulation, and anticancer activity . The isoxazole-carboxamide group enhances solubility and target-binding affinity, as seen in analogs like ML327 (discussed below) .

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-14-10-19-22-12-15(13-25(19)23-14)6-5-9-21-20(26)17-11-18(27-24-17)16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWZTCNDALRRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide is a chemical compound that has been studied for its potential applications in various fields.

Mode of Action

These compounds bind with DDR1 and are significantly less potent in suppressing the kinase activities of other proteins.

Pharmacokinetics

4% and 562%, respectively.

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and its observed biological effects, supported by various studies and findings.

Structural Overview

The compound features a pyrazolo[1,5-a]pyrimidine core , which is known for its rigidity and planarity due to the fused nitrogen-containing rings. The presence of an isoxazole and a carboxamide group contributes to its potential interactions with biological targets. These structural characteristics suggest that this compound may exhibit a range of pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the isoxazole and pyrazolo[1,5-a]pyrimidine moieties.
  • Functional Group Modifications : Altering substituents on the aromatic rings to enhance biological activity.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation without the ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Studies have suggested that this compound may act as an inhibitor of specific enzymes involved in cancer progression , particularly cyclin-dependent kinase 2 (CDK2). Inhibiting CDK2 is crucial as it plays a significant role in cell cycle regulation and cancer cell proliferation . The potential for this compound to be developed into an anticancer agent is supported by its structural analogs that have demonstrated similar inhibitory effects.

Cytotoxicity Studies

Cytotoxicity studies conducted on various cancer cell lines have shown promising results. For example, related compounds have been tested against human promyelocytic leukemia cell lines with varying concentrations revealing significant cytotoxic effects . The mechanism of action appears to involve the modulation of apoptosis pathways and cell cycle arrest.

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors related to inflammation and cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Demonstrated anti-inflammatory effects without ulcerogenic risks.
Showed significant cytotoxicity against leukemia cell lines with mechanisms involving apoptosis and cell cycle arrest.
Investigated binding affinities for peripheral benzodiazepine receptors, suggesting potential neuropharmacological applications.

Scientific Research Applications

Biological Activities

1. Anticancer Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide have been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cancer cell proliferation. This inhibition suggests potential applications in cancer therapy, particularly for tumors that are sensitive to CDK inhibitors .

2. Anti-inflammatory Effects
Compounds within the pyrazolo[1,5-a]pyrimidine family have demonstrated anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making them promising candidates for treating inflammatory diseases . The structural features of this compound suggest it may exhibit similar effects.

3. Neuroprotective Effects
Some studies have indicated that pyrazolo derivatives can provide neuroprotection by interacting with neurotransmitter systems. This characteristic positions them as potential treatments for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

A study investigating the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines reported that several compounds exhibited cytotoxic effects against breast and lung cancer cells. The mechanism was attributed to the inhibition of CDK2 activity, leading to cell cycle arrest and apoptosis .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, a derivative similar to this compound was tested for its ability to reduce edema in rats. Results showed significant reduction in swelling compared to controls, indicating its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Core Pyrazolo[1,5-a]pyrimidine Reactivity

The pyrazolo[1,5-a]pyrimidine system (positions 1–7) demonstrates electrophilic substitution preferences and functionalization patterns:

Electrophilic Aromatic Substitution

  • Halogenation : Reacts with bromine in alkaline conditions at C-4 (pyrimidine ring) to form 4-bromo derivatives. Yields depend on activating groups (e.g., methyl at C-2 enhances reactivity) .

  • Nitration : Undergoes nitration at C-4 under acidic conditions, yielding 4-nitropyrazolo[1,5-a]pyrimidine intermediates .

Nucleophilic Substitution

  • 7-Chloro derivatives (e.g., from POCl₃ treatment of 7-hydroxypyrazolo[1,5-a]pyrimidines) react with amines (e.g., 2-pyridinemethanamine) to form 7-aminated analogs, a key step in generating bioactive analogs .

Propyl Linker Functionalization

The propyl chain (C3H6) connecting pyrazolo[1,5-a]pyrimidine and isoxazole-carboxamide moieties enables:

Alkylation/Acylation

  • Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., pyridine) to modify terminal amine groups. For example, N-acylation with acetyl chloride forms acetylated derivatives.

Oxidation/Reduction

  • Alkyl side chains are oxidized by KMnO₄ in acidic conditions to carboxylic acids .

  • Sodium-ethanol reduction of N-phenyl derivatives yields pyrazoline analogs, though the parent compound’s resistance to reduction limits this pathway .

Isoxazole-Carboxamide Reactivity

The 5-phenylisoxazole-3-carboxamide group participates in:

Amide Bond Hydrolysis

  • Acidic or basic hydrolysis cleaves the carboxamide bond, yielding 5-phenylisoxazole-3-carboxylic acid and the corresponding amine (3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propylamine) .

Isoxazole Ring Modifications

  • Electrophilic substitution on the phenyl ring (e.g., nitration, sulfonation) occurs at para positions due to electronic effects of the isoxazole oxygen .

Synthetic Pathways

Key reactions for constructing the compound include:

Step 3: Carboxamide Formation

Reaction StepReagents/ConditionsYield (%)Reference
Coupling with isoxazole acidEDC, HOBt, DIPEA, DCM80–85

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via amide cleavage .

  • Thermal Stability : Decomposes above 250°C, forming pyrazolo[1,5-a]pyrimidine fragments.

Biological Activity Modulation via Structural Analogs

Derivatives modified at C-3 (pyrazole) or C-5 (pyrimidine) show enhanced bioactivity:

Modification SiteExample SubstituentBiological Effect (IC₅₀)Reference
C-3 (Pyrazole)4-FluorophenylIRAK4 inhibition (40 nM)
C-5 (Pyrimidine)3-MethylphenylAnti-inflammatory activity

Comparison with Similar Compounds

ML327 (N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide)

Structural Similarities :

  • Shared 5-phenylisoxazole-3-carboxamide group and propyl linker.
  • Both target cellular differentiation pathways.

Key Differences :

  • ML327 substitutes the pyrazolo-pyrimidine with a 2-hydroxynicotinamido group.
  • Activity : ML327 induces mesenchymal-to-epithelial transition (MET) in epithelial cancers and inhibits invasiveness .
  • Mechanism : Likely modulates β-catenin or EMT-related kinases, distinct from pyrazolo-pyrimidine derivatives.

Anagliptin (DPP-4 Inhibitor)

Structural Similarities :

  • Contains a pyrazolo[1,5-a]pyrimidine core.
  • Substituted with a cyanopyrrolidin group for DPP-4 binding.

Key Differences :

  • Anagliptin’s carboxamide is directly attached to the pyrazolo-pyrimidine, lacking the isoxazole-phenyl group.
  • Activity : Potent DPP-4 inhibitor used in diabetes management .

Compound 3 (Kinetoplastid Inhibitor)

Structural Similarities :

  • Triazolo[1,5-a]pyrimidine core (vs. pyrazolo in the target compound).
  • Carboxamide-linked heterocyclic substituents.

Key Differences :

  • Substituted with difluoromethylpyridine and dimethyloxazole.
  • Activity: Targets kinetoplastid parasites (e.g., Trypanosoma), with IC₅₀ values <100 nM .

IDR-Pir-11-5b (Aryl Hydrocarbon Receptor Modulator)

Structural Similarities :

  • Pyrazolo[1,5-a]pyrimidine core with a propyl linker.

Key Differences :

  • Substituted with 4-methoxyphenyl and imidazole groups.
  • Activity : Modulates aryl hydrocarbon receptors, influencing detoxification pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2-Methyl, 5-phenylisoxazole-3-carboxamide Undisclosed (inferred kinase) Not reported N/A
ML327 None (nicotinamide derivative) 2-Hydroxynicotinamido, 5-phenylisoxazole EMT/β-catenin MET induction at 1–10 µM
Anagliptin Pyrazolo[1,5-a]pyrimidine Cyanopyrrolidin DPP-4 IC₅₀ = 3.8 nM
Compound 3 (Kinetoplastid inhibitor) Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, dimethyloxazole Kinetoplastid proteases IC₅₀ <100 nM
IDR-Pir-11-5b Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl, imidazole Aryl hydrocarbon receptor EC₅₀ = 50 nM

Critical Analysis of Structural Determinants

  • Core Heterocycle : Pyrazolo-pyrimidine derivatives (target compound, anagliptin) favor enzyme inhibition (e.g., kinases, DPP-4), while triazolo-pyrimidines (Compound 3) target parasitic proteases .
  • Substituent Effects : The 5-phenylisoxazole group (target compound, ML327) enhances cellular permeability and protein-binding interactions, but its pairing with pyrazolo-pyrimidine may confer unique selectivity compared to nicotinamide analogs .

Q & A

What are the validated synthetic routes for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

Answer:
The compound can be synthesized via alkylation or cross-coupling reactions . For example:

  • Alkylation : A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution between pyrazolo[1,5-a]pyrimidine derivatives and alkyl halides (e.g., propyl chloride) .
  • Suzuki Coupling : Boronic acid derivatives of pyrazolo[1,5-a]pyrimidine react with halogenated isoxazole intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in aqueous THF at 80–100°C .
    Methodological Note : Optimize stoichiometry (1.1–1.2 equivalents of alkylating agents) and monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products (>95%) .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core (e.g., δ 10.36 ppm for NH in DMSO-d₆) and isoxazole substituents (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂N₅O₂: 400.1774) .
  • HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% TFA).
    Advanced Tip : Overlapping signals in NMR (e.g., propyl chain protons) may require 2D experiments (COSY, HSQC) for unambiguous assignment .

How do solvent and base selection impact the efficiency of key synthetic steps (e.g., alkylation or cyclization)?

Answer:

  • Solvents : DMF enhances nucleophilicity in alkylation but may hydrolyze acid-sensitive intermediates. Switch to THF or dioxane for moisture-sensitive reactions .
  • Bases : K₂CO₃ (weak base) minimizes side reactions in alkylation, while LiOH (strong base) is preferred for saponification or hydrolysis steps .
    Data-Driven Insight : Yield discrepancies (e.g., 62% vs. 70% in alkylation) often arise from incomplete deprotonation or competing elimination; optimize base equivalents (1.2–1.5×) .

What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity optimization?

Answer:

  • Core Modifications : Replace the 2-methyl group on pyrazolo[1,5-a]pyrimidine with halogens (e.g., Cl, F) to enhance metabolic stability .
  • Isoxazole Substitutions : Introduce electron-withdrawing groups (e.g., nitro, CF₃) to improve target binding affinity (e.g., kinase or protease inhibition) .
  • Propyl Linker : Shorten to ethylene or extend to butyl to assess steric effects on receptor engagement .
    Validation : Use in vitro assays (e.g., IC₅₀ determination) paired with molecular docking to prioritize derivatives .

How can synthetic routes be optimized to scale up derivatives while maintaining reproducibility?

Answer:

  • Flow Chemistry : Adapt batch reactions (e.g., Suzuki coupling) to continuous flow systems for improved heat/mass transfer and reduced reaction times .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst loading) and identify robust conditions .
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

How should researchers reconcile contradictory data on reaction yields or product stability across studies?

Answer:

  • Yield Discrepancies : Differences in alkylation yields (e.g., 62% vs. 70%) may stem from residual moisture or reagent purity. Use anhydrous solvents and freshly distilled bases .
  • Stability Issues : Pyrazolo[1,5-a]pyrimidines are prone to oxidation; store derivatives under inert gas (N₂/Ar) at −20°C .
    Case Study : Inconsistent melting points (e.g., 263–265°C vs. 266–268°C) suggest polymorphic forms—characterize by XRD and DSC .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases/proteases, focusing on hydrogen bonds with the isoxazole carboxamide .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .
    Validation : Cross-reference computational results with mutagenesis data (e.g., key residue interactions) .

How can researchers design stability-indicating assays to evaluate degradation pathways under physiological conditions?

Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • Analytical Workflow : Use UPLC-MS/MS to identify degradation products (e.g., hydrolyzed carboxamide) and quantify stability (t₁/₂ > 24 hrs in PBS, pH 7.4) .

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